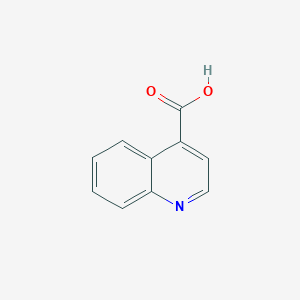

Quinoline-4-carboxylic acid

説明

Significance and Broad Spectrum of Biological Activities

Research has consistently shown that compounds incorporating the quinoline-4-carboxylic acid moiety possess a wide range of biological effects. jocpr.comresearchgate.net These activities include antimicrobial, antifungal, antiviral, antimalarial, anticancer, and anti-inflammatory properties. jocpr.comneuroquantology.comresearchgate.netchemrj.orgmdpi.comijcps.orgorientjchem.org The versatility of this scaffold allows for structural modifications that can modulate its biological profile, making it a valuable tool in the development of new therapeutic agents. researchgate.net

Role as a Pharmacophore in Medicinal Chemistry

The this compound structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. researchgate.netresearchgate.net This characteristic makes it a crucial pharmacophore, a part of a molecule responsible for its biological or pharmacological interaction with a target. jocpr.comchemrj.orgresearchgate.net The quinoline ring system itself is found in numerous natural products and is a key element in the design of new drugs. mdpi.comijcps.org The carboxylic acid group at the 4-position is particularly important, as it can participate in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds. nih.gov

Therapeutic Potential and Drug Discovery Relevance

The diverse biological activities of this compound and its derivatives translate to significant therapeutic potential across various disease areas. jocpr.comresearchgate.netchemrj.orgresearchgate.net These compounds have been investigated for their potential as:

Anticancer agents: Derivatives have shown cytotoxicity against various cancer cell lines, including breast, cervical, and bone marrow cancer cells. neuroquantology.comvulcanchem.com They can induce cell cycle arrest and apoptosis (programmed cell death). vulcanchem.com

Antimalarial agents: The quinoline core is historically significant in the fight against malaria, with quinine being a primary example. researchgate.netglobalresearchonline.net Research continues to explore new this compound derivatives for their antimalarial activity. ijcps.org

Antibacterial and Antifungal agents: These compounds have demonstrated activity against various bacterial and fungal strains. jocpr.comresearchgate.netmdpi.com

Antiviral agents: The therapeutic potential extends to viral infections. ijcps.orgnih.gov

Enzyme inhibitors: Certain derivatives have been identified as potent inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs), which are important targets in cancer and inflammatory diseases. nih.gov More recently, derivatives have been explored as inhibitors of SIRT3, a mitochondrial sirtuin, for potential cancer treatment. nih.gov

The following table summarizes some of the key therapeutic applications and research findings for derivatives of this compound:

| Application Area | Key Findings | Biological Target |

| Anticancer Activity | Induction of cell cycle arrest and apoptosis. | Histone deacetylase 3 (HDAC3) enzyme |

| Anticancer Activity | High cytotoxicity towards human cancer cells. neuroquantology.com | Not specified |

| Anticancer Activity | Potent inhibitory activity against MLLr leukemic cell lines. nih.gov | SIRT3 nih.gov |

| Antibacterial Properties | Activity against Staphylococcus aureus and Escherichia coli. mdpi.com | Bacterial cell walls |

| Antimalarial Applications | Inhibition of parasite growth. researchgate.net | Not specified |

| Enzyme Inhibition | Potent inhibition of the enzyme. nih.gov | Dihydroorotate Dehydrogenase (DHODH) nih.gov |

Historical Context of Quinoline Moiety Research

The history of quinoline research is deeply rooted in the 19th century with the isolation of quinoline from coal tar in 1834 by Friedlieb Ferdinand Runge. nih.gov The discovery of the antimalarial properties of quinine, an alkaloid extracted from the bark of the Cinchona tree in 1820, was a pivotal moment that spurred intense investigation into quinoline-based compounds. researchgate.netglobalresearchonline.net This led to the synthesis of numerous derivatives, including chloroquine in the 1940s, which became a cornerstone in malaria treatment. globalresearchonline.net The development of synthetic methods like the Pfitzinger and Doebner reactions enabled the creation of a wide variety of substituted quinoline-4-carboxylic acids, further expanding the scope of research into their biological activities. nih.gov

Overview of Review Scope and Research Focus

This article provides a focused overview of the chemical compound this compound within the context of academic research. The primary emphasis is on its established significance as a pharmacophore, its broad spectrum of biological activities, and its therapeutic potential in drug discovery. The historical context of the parent quinoline moiety is also discussed to provide a foundation for understanding its importance. The content is strictly limited to these areas of academic inquiry, excluding clinical data such as dosage and safety profiles.

特性

IUPAC Name |

quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMSRUREDGBWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197567 | |

| Record name | Quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream-colored to light brown powder; [Alfa Aesar MSDS] | |

| Record name | 4-Quinolinecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

486-74-8 | |

| Record name | 4-Quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline-4-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINOLINE-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6V42SQ9E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Classical and Modern Synthetic Approaches

The synthesis of quinoline-4-carboxylic acids has been historically dominated by two name reactions: the Pfitzinger reaction and the Doebner reaction. researchgate.net Both methods have undergone significant evolution to improve yields, expand substrate scope, and incorporate more environmentally benign techniques. researchgate.net

Pfitzinger Reaction and its Modifications

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger, is a fundamental method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.orgbenthamdirect.com The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgiipseries.org

The classical Pfitzinger reaction involves the base-catalyzed condensation of isatin with a ketone. wikipedia.orgui.ac.id The reaction mechanism begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone to form an imine, which subsequently tautomerizes to an enamine. wikipedia.org The enamine then undergoes cyclization and dehydration to yield the final quinoline-4-carboxylic acid product. wikipedia.org

The versatility of the Pfitzinger reaction allows for the synthesis of a wide array of substituted quinoline-4-carboxylic acids by varying the isatin and ketone starting materials. benthamdirect.comui.ac.idchemicalpapers.com For instance, the reaction of isatin with various acetophenones can produce 2-arylquinoline-4-carboxylic acids. The use of different ketones allows for the introduction of diverse substituents at the 2- and 3-positions of the quinoline ring. chemicalpapers.com

| Isatin Derivative | Ketone | Product | Reference |

| Isatin | Acetone | 2-Methylthis compound | ui.ac.id |

| Isatin | Acetophenone | 2-Phenylthis compound | nih.gov |

| 5-Fluorisatin | α-Methyl ketones | 6-Fluoro-2-substituted-quinoline-4-carboxylic acids | |

| Isatin | 2-(1H-benzimidazol-2-ylthio)-1-arylethanones | 2-(Benzimidazol-2-ylthiomethyl)-3-aryl-quinoline-4-carboxylic acids | znaturforsch.com |

To address the often long reaction times and harsh conditions of the classical Pfitzinger reaction, microwave-assisted synthesis has emerged as a significant enhancement. znaturforsch.com Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields. znaturforsch.com For example, the synthesis of certain quinoline-4-carboxylic acids from isatin and 2-(1H-benzimidazol-2-ylthio)-1-arylethanones saw a reduction in reaction time from 12 hours under conventional heating to just 9 minutes with microwave irradiation, along with an increase in yield. znaturforsch.com

Table: Comparison of Conventional Heating and Microwave Irradiation in a Pfitzinger Reaction znaturforsch.com

| Method | Reaction Time | Yield |

| Conventional Heating | 12 hours | 63-68% |

| Microwave Irradiation | 9 minutes | 77-85% |

The choice of base is crucial in the Pfitzinger reaction. Potassium hydroxide (KOH) is a commonly used and effective catalyst. wikipedia.orgznaturforsch.comjocpr.com It facilitates the initial ring-opening of isatin to form the reactive isatinic acid intermediate. wikipedia.org The concentration of the base can also influence the reaction's efficiency. Studies have utilized aqueous potassium hydroxide solutions, often in ethanol, to drive the condensation and subsequent cyclization. znaturforsch.comjocpr.com The use of enaminones as a substitute for 1,3-dicarbonyl compounds in a KOH-catalyzed system has also been shown to improve yields.

The Pfitzinger reaction is generally tolerant of a variety of substituents on both the isatin and the ketone. However, the nature of these substituents can impact the reaction's success. Electron-donating or -withdrawing groups on the isatin ring can influence the reactivity of the intermediate aniline. Similarly, the structure of the ketone, particularly the steric hindrance around the α-methylene group, can affect the condensation step. mdpi.com A significant limitation of the Pfitzinger reaction is that isatins with functional groups that are unstable under basic conditions cannot be used. nih.gov

Catalytic Systems in Pfitzinger Reaction (e.g., KOH)

Doebner Reaction and its Enhancements

The Doebner reaction provides an alternative and often complementary route to quinoline-4-carboxylic acids. wikipedia.org This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. wikipedia.org A key advantage of the Doebner reaction is the ability to use a wide variety of substituted anilines, offering greater flexibility in the final product's structure compared to the constraints of available isatin derivatives in the Pfitzinger reaction. nih.gov

The reaction mechanism is thought to proceed through an initial aldol-type condensation between the aldehyde and the enol form of pyruvic acid, followed by a Michael addition of the aniline. Subsequent cyclization and dehydration lead to the this compound. wikipedia.org

Enhancements to the Doebner reaction have focused on improving yields, particularly for anilines bearing electron-withdrawing groups, which are known to give low yields under conventional conditions. nih.gov One notable development is the Doebner hydrogen-transfer reaction, which has been shown to be effective for a broad range of anilines, including those with both electron-donating and electron-withdrawing substituents. nih.govthieme-connect.com Catalysts such as trifluoroacetic acid (TFA) in ethanol have been employed to facilitate the reaction. Furthermore, solvent-free, one-pot procedures using novel catalysts have been developed to make the process more efficient and environmentally friendly.

Table: Examples of Doebner Reaction Conditions and Products

| Aniline | Aldehyde | Catalyst/Solvent | Product | Reference |

| Aniline | Benzaldehyde | Ethanol (reflux) | 2-Phenylthis compound | nih.gov |

| 6-(trifluoromethoxy)aniline | Benzaldehyde | BF3·THF | 2-Phenyl-6-(trifluoromethoxy)this compound | nih.govthieme-connect.com |

| 1-Naphthylamine | Various benzaldehydes | Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride (solvent-free) | 2-Arylbenzo[f]quinoline-4-carboxylic acids | |

| Aromatic amines | Pyruvic acid | Ethanol (room temp) | 2-Methylquinoline-4-carboxylic acids | tandfonline.com |

Condensation of Anilines, Aldehydes, and Pyruvic Acid

The fundamental approach of the Doebner reaction is the one-pot condensation of an aniline, an aldehyde, and pyruvic acid to yield the corresponding this compound. wikipedia.orgjptcp.com This method is valued for its operational simplicity and the ability to introduce a variety of substituents onto the quinoline ring by varying the aniline and aldehyde starting materials. nih.gov However, traditional Doebner reactions often face challenges such as long reaction times, low yields, and the need for harsh reaction conditions or large volumes of organic solvents. mdpi.comresearchgate.net

Two primary mechanisms have been proposed for the Doebner reaction. One pathway suggests an initial aldol condensation between the enol form of pyruvic acid and the aldehyde, forming a β,γ-unsaturated α-ketocarboxylic acid. This intermediate then undergoes a Michael addition with the aniline, followed by cyclization and dehydration to form the this compound. An alternative mechanism posits the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid, leading to the same cyclized product after subsequent steps. wikipedia.org

Catalyst-Free and Catalyzed Doebner Reactions

Efforts to improve the efficiency and environmental footprint of the Doebner reaction have led to the exploration of both catalyst-free and catalyzed approaches.

Catalyst-Free Synthesis: A notable advancement is the development of catalyst-free Doebner reactions. For instance, a series of trimethoxy-substituted this compound derivatives were synthesized in high yields by simply refluxing a mixture of 3,4,5-trimethoxy aniline, pyruvic acid, and an aromatic aldehyde in ethanol. cbijournal.com This method offers the advantages of high yields, chromatography-free purification, and a simple work-up procedure. cbijournal.com

Catalyzed Synthesis: Various catalysts have been employed to enhance the Doebner reaction. Lewis acids, such as ytterbium perfluorooctanoate [Yb(PFO)₃], have proven effective in catalyzing the reaction in water, offering an environmentally benign process with good yields and catalyst recyclability. researchgate.net Other studies have explored the use of sulfamic acid and BF₃·THF as catalysts. nih.govmdpi.com The use of BF₃·THF in acetonitrile has been shown to be particularly suitable for reactions involving electron-deficient anilines, which are often problematic under traditional conditions. nih.gov The choice of catalyst and solvent can significantly impact the reaction's success, with acetonitrile being a preferred solvent in some catalyzed systems due to easier post-treatment. nih.govacs.org

Table 1: Comparison of Catalyzed Doebner Reactions for this compound Synthesis

| Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Ytterbium perfluorooctanoate [Yb(PFO)₃] | Water | Environmentally benign, catalyst recyclability | researchgate.net |

| Sulfamic Acid | 1,4-dioxane/n-butanol | Simplified process, reduced reaction time | mdpi.com |

| BF₃·THF | Acetonitrile | Effective for electron-deficient anilines | nih.govacs.org |

| Trifluoroacetic acid (TFA) | Ethanol | Traditional acid catalyst | nih.gov |

| Iron (III) chloride | Solvent-free | Green chemistry approach | iipseries.org |

Microwave-Assisted Doebner Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate the Doebner synthesis. This technique can dramatically reduce reaction times from hours to mere minutes, often leading to moderate yields. researchgate.net The microwave-assisted Doebner reaction has been successfully used to prepare a variety of 2-aryl-4-quinoline carboxylic acids from substituted anilines, arylaldehydes, and pyruvic acid. researchgate.net For example, 2-(2-nitrophenyl)-quinoline-4-carboxylic acid has been synthesized using this method. nih.gov While yields can sometimes be modest, the significant reduction in reaction time makes it an attractive approach for rapid library synthesis. researchgate.net

Hydrogen-Transfer Mechanisms in Doebner Reaction

A significant advancement in the Doebner reaction involves a hydrogen-transfer mechanism, which is particularly effective for the synthesis of quinolines from anilines with electron-withdrawing groups. nih.govnih.gov In this process, an imine is formed from the aniline and aldehyde, which then acts as a hydrogen acceptor. A separate molecule of the imine is reduced while the dihydroquinoline intermediate formed from the reaction of the imine with pyruvic acid is oxidized to the final this compound. nih.govthieme-connect.com This understanding of the reaction mechanism, where the oxidation of dihydroquinoline is coupled with the reduction of an imine, has led to improved yields for electron-deficient quinolines. nih.govacs.org This hydrogen-transfer reaction can be catalyzed by Lewis acids like BF₃·THF. thieme-connect.com

Skraup-Doebner Quinoline Synthesis and Proposed Mechanisms

The Doebner-Miller reaction is considered a variation of the Skraup synthesis. mdpi.com The Skraup synthesis traditionally involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org The Doebner-Miller reaction, on the other hand, typically uses α,β-unsaturated aldehydes or ketones to produce substituted quinolines. mdpi.com The general mechanism for the Skraup-Doebner-von Miller synthesis involves the formation of an α,β-unsaturated carbonyl compound in situ, which then reacts with the aniline. iipseries.org

Other Significant Cyclization and Condensation Protocols

Beyond the Doebner reaction, other multicomponent strategies are crucial for the synthesis of quinoline-4-carboxylic acids.

Three-Component Condensation Strategies

The development of one-pot, three-component reactions is a major focus in modern organic synthesis due to their efficiency and atom economy. These strategies often provide access to this compound derivatives that may be difficult to obtain through other methods. For example, a one-pot synthesis of novel quinazoline-4-carboxylic acid derivatives has been reported, starting from the alkaline hydrolysis of isatin, followed by condensation with an aldehyde and ammonium acetate. dergipark.org.tr While this produces a quinazoline, the principles of multi-component reactions are directly applicable to quinoline synthesis. Another efficient one-pot method for synthesizing 2-arylquinoline-4-carboxylic acids involves reacting 1-naphthylamine, various benzaldehydes, and pyruvic acid in the presence of a novel catalyst without a solvent, resulting in high yields and short reaction times.

Reactions with N-Arylbenzaldimines and Acrylates/Acrylamides

Recent synthetic advancements have explored the rhodium-catalyzed [4+2] annulation of N-arylbenzaldimines with acrylates or acrylamides to construct the this compound framework. This methodology offers a direct and atom-economical route to highly substituted quinoline derivatives. The reaction proceeds through a C-H activation mechanism, where the rhodium catalyst facilitates the coupling of the aldimine and the acrylate/acrylamide partner, leading to the formation of the heterocyclic core in a single step. This approach is particularly valuable for its ability to tolerate a wide range of functional groups on both reaction partners, enabling the synthesis of a diverse library of quinoline-4-carboxylic acids with varied substitution patterns.

Suzuki Coupling for Diversity Introduction

The Suzuki coupling reaction has emerged as a powerful tool for introducing chemical diversity into the this compound scaffold. [27, 36, 37] This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds between a halo-substituted this compound (or its ester) and a boronic acid or ester. [27, 36, 37] This method is particularly useful for functionalizing the quinoline core at positions that are not easily accessible through classical condensation reactions like the Pfitzinger or Doebner synthesis. [27, 37]

Researchers have successfully employed Suzuki coupling to introduce a wide array of aryl, heteroaryl, and alkyl groups onto the quinoline ring system. [27, 41] For instance, halo-substituted quinoline-4-carboxylates can be coupled with various boronic acids to generate a library of derivatives with diverse electronic and steric properties. [27, 36] The reaction conditions are typically mild, and the use of appropriate palladium catalysts and ligands allows for high yields and functional group tolerance. [30, 36] This strategy has proven invaluable in structure-activity relationship (SAR) studies, where systematic modification of the quinoline scaffold is required to optimize biological activity. [27, 33] For example, a series of 2,4-disubstituted quinoline analogues were generated using a synthetic route that introduces diversity through Suzuki coupling on suitable precursors.

Derivatization Strategies of this compound

The inherent reactivity of the this compound core allows for a multitude of derivatization strategies, enabling the synthesis of a vast chemical space with diverse biological and material properties. [13, 14, 17] These strategies focus on introducing substituents at key positions, modifying the carboxylic acid moiety, and creating hybrid molecules.

Introduction of Substituents at Key Positions (e.g., C2, C3, C6)

The functionalization of the quinoline ring at specific positions is crucial for modulating the properties of the final compound.

C2 Position: The C2 position is frequently targeted for substitution to influence the molecule's biological activity. [29, 35] The introduction of various aryl and alkyl groups at this position can be achieved through methods like the Doebner or Pfitzinger reactions by selecting the appropriate aldehyde or ketone starting material. [29, 35] For instance, reacting 5-chloro-isatin with corresponding aryl-substituted acetophenones yields 2-aryl-6-chloro-quinoline-4-carboxylic acid derivatives. The nature of the substituent at C2 can significantly impact the compound's potency and selectivity.

C3 Position: Substitution at the C3 position can also have a profound effect on biological activity. [26, 33] The introduction of a methyl group at C3 in some quinoline-based inhibitors has been shown to enhance cellular activity. Pfitzinger-type reactions using appropriate α-methyl ketones can install substituents at this position. However, the presence of a C3 substituent can sometimes complicate subsequent reactions, such as ester hydrolysis.

C6 Position: The C6 position is another key site for modification. Halogen substituents, such as chlorine, are often introduced at this position to enhance antibacterial or other biological activities. This can be achieved by using a correspondingly substituted aniline or isatin in the initial quinoline synthesis. For example, 5-chloro-isatin is a common starting material for introducing a chlorine atom at the C6 position of the final this compound.

The strategic placement of substituents on the quinoline core is a cornerstone of rational drug design, allowing for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties.

Formation of Amides and Hydrazides

The carboxylic acid group at the C4 position is a versatile handle for further derivatization, most commonly through the formation of amides and hydrazides. [13, 15, 22]

Amides: Amide derivatives are synthesized by coupling the this compound with a primary or secondary amine. This reaction is typically facilitated by a coupling agent, such as N,N'-dicarbonyldiimidazole (CDI) or HATU, or by first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride or oxalyl chloride. [14, 28, 35] This strategy has been extensively used to create large libraries of quinoline-4-carboxamides with a wide range of biological activities. [13, 14]

Hydrazides: Hydrazides are prepared by reacting the this compound ester with hydrazine hydrate. [14, 15, 28] The resulting hydrazide is a key intermediate that can be further reacted with aldehydes or ketones to form hydrazones, a class of compounds known for their diverse biological activities. [22, 23, 24] For example, a series of 2-arylthis compound hydrazide-hydrazones were synthesized and evaluated for their antimicrobial properties.

The synthesis of amides and hydrazides represents a straightforward and effective method for expanding the chemical diversity of the this compound scaffold.

Synthesis of Hybrid Molecules (e.g., Quinoline-Chalcone Hybrids)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been successfully applied to this compound. [2, 4, 5] A notable example is the synthesis of quinoline-chalcone hybrids. [2, 4, 7, 11] Chalcones are a class of compounds known for their broad spectrum of biological activities.

The synthesis of these hybrids typically involves a multi-step process. [2, 7] In one approach, a this compound derivative is first prepared. Separately, a chalcone moiety is synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone and an aromatic aldehyde. [2, 7] The two fragments are then coupled, often through an amide or hydrazide linkage. For instance, 2-aryl-quinoline-4-carboxylic acids can be converted to their corresponding hydrazides, which are then reacted with a chalcone to form the final hybrid molecule. These hybrid molecules have shown promise as potent anticancer and antimicrobial agents. [2, 4, 5]

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly methods for the synthesis of this compound and its derivatives. [9, 10, 14, 18] These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. [9, 14]

Key green chemistry strategies employed in quinoline synthesis include:

Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Green alternatives, such as water or ethanol, are increasingly being used. [6, 9, 10] Water is a particularly attractive solvent due to its low cost, non-toxicity, and non-flammability.

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. [14, 19] Organocatalysts, such as p-toluenesulfonic acid, and solid acid catalysts, like sulfamic acid, have been successfully used to promote the synthesis of quinoline-4-carboxylic acids in a more environmentally benign manner. [6, 9] Nanocatalysts are also emerging as highly efficient and reusable options. [19, 25]

Microwave and Ultrasound Irradiation: Microwave-assisted and ultrasound-assisted organic synthesis have been shown to significantly reduce reaction times, increase yields, and often eliminate the need for harsh reaction conditions. [6, 14, 18] These energy sources provide efficient and uniform heating, leading to faster and cleaner reactions. [6, 14]

One-Pot, Multi-Component Reactions (MCRs): MCRs, such as the Doebner and Pfitzinger reactions, are inherently green as they combine multiple synthetic steps into a single operation, reducing solvent waste and purification steps. [9, 14, 25] The development of one-pot MCRs for this compound synthesis is an active area of research. [9, 14, 25]

These green chemistry approaches not only make the synthesis of quinoline-4-carboxylic acids more sustainable but also often lead to improved efficiency and cost-effectiveness. [9, 14]

Pharmacological and Biological Research

Antimicrobial Activity

Quinoline-4-carboxylic acid and its derivatives have been the subject of extensive research for their antimicrobial properties. scholarsresearchlibrary.comwalshmedicalmedia.comresearchgate.netnih.gov These compounds have demonstrated a broad spectrum of activity against various microorganisms, including both bacteria and fungi. scholarsresearchlibrary.comwalshmedicalmedia.comresearchgate.netnih.govapjhs.com The core structure of this compound is a key pharmacophore, and modifications to this structure have led to the development of numerous derivatives with enhanced antimicrobial efficacy. scholarsresearchlibrary.comresearchgate.net

Antibacterial Efficacy

The antibacterial potential of this compound derivatives has been widely investigated against a range of pathogenic bacteria. nih.govresearchgate.net Research has shown that these compounds exhibit promising activity, with some derivatives demonstrating significant potency. nih.gov

Derivatives of this compound have shown notable efficacy against Gram-positive bacteria. nih.govmdpi.com In a study evaluating new 2-phenyl-quinoline-4-carboxylic acid derivatives, several compounds displayed good antibacterial activity against Staphylococcus aureus and Bacillus subtilis. nih.govmdpi.com For instance, compound 5a₄ exhibited significant inhibition against S. aureus with a Minimum Inhibitory Concentration (MIC) of 64 μg/mL. nih.govmdpi.com Another study highlighted that the introduction of a methyl group at the 5-position of the quinolone nucleus enhanced activity against Gram-positive bacteria, including Streptococcus pneumoniae. doi.org

The following table summarizes the antibacterial activity of selected 2-phenyl-quinoline-4-carboxylic acid derivatives against Gram-positive bacteria.

| Compound | Test Organism | MIC (μg/mL) |

| 5a₄ | Staphylococcus aureus | 64 |

| 5a₄ | Bacillus subtilis | >256 |

| 5a₂ | Staphylococcus aureus | >256 |

| 5a₃ | Staphylococcus aureus | >256 |

Data sourced from a study on 2-phenyl-quinoline-4-carboxylic acid derivatives. nih.govmdpi.com

The antibacterial spectrum of this compound derivatives also extends to Gram-negative bacteria. nih.govmdpi.com In the same study of 2-phenyl-quinoline-4-carboxylic acid derivatives, some compounds showed moderate activity against Escherichia coli. nih.govmdpi.com Notably, compound 5a₇ was the most active against E. coli, with an MIC of 128 μg/mL. nih.govmdpi.com However, many of the tested compounds exhibited weak activity against Pseudomonas aeruginosa. nih.govmdpi.com Research on hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides indicated that compounds with nitro substituents showed potent antibacterial activity against E. coli. nih.gov

The table below presents the antibacterial activity of selected 2-phenyl-quinoline-4-carboxylic acid derivatives against Gram-negative bacteria.

| Compound | Test Organism | MIC (μg/mL) |

| 5a₇ | Escherichia coli | 128 |

| 5a₄ | Escherichia coli | >256 |

| All tested compounds | Pseudomonas aeruginosa | >256 |

Data sourced from a study on 2-phenyl-quinoline-4-carboxylic acid derivatives. nih.govmdpi.com

The emergence of antibiotic-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) has necessitated the search for new antibacterial agents. nih.gov Derivatives of this compound have been evaluated for their potential against MRSA. mdpi.comnih.gov In one study, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives were tested against an MRSA strain, though the compounds generally showed weak activity with MICs greater than 256 μg/mL. nih.gov However, another review mentioned a 2-phenyl-quinoline-4-carboxylic acid derivative (compound 18) as the most potent compound against MRSA in its series, with zones of inhibition of 5 ± 0.5 and 6 ± 0.2 mm at 50 and 100 µg/mL, respectively. nih.gov Another derivative, compound 30a, showed an MIC value of 512 µg/mL against MRSA. ccspublishing.org.cn

Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

Antifungal Efficacy

In addition to antibacterial properties, this compound and its derivatives have demonstrated antifungal activity. apjhs.comnih.govmdpi.comnih.govresearchgate.netnih.gov Several studies have synthesized and evaluated these compounds against various fungal strains, with some showing promising results. apjhs.comnih.govresearchgate.net For example, newly synthesized substituted quinoline derivatives showed good antifungal activity. apjhs.comresearchgate.net Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides, particularly those with nitro substituents, exhibited the most potent antifungal activities, with one compound showing activity comparable to nystatin. nih.gov

Certain derivatives of this compound have been observed to induce profound morphological changes in filamentous fungi. nih.govresearchgate.net A study on the effects of newly synthesized 2-substituted derivatives of this compound on Botrytis cinerea revealed significant alterations in the morphology of the hyphal tips. nih.gov These changes primarily involved increased branching and the release of the cytoplasmic content. nih.govresearchgate.net These morphogenetic effects suggest a mechanism of action that disrupts fungal growth and development. nih.gov

Structure-Activity Relationships (SAR) for Antimicrobial Activity

The antimicrobial potential of the this compound scaffold is significantly influenced by the nature and position of its substituents. Research has shown that modifications to the core structure can lead to enhanced activity against various bacterial strains.

A key area of modification is the 2-position of the quinoline ring. The presence of an aryl group at this position is a common feature in derivatives with notable antibacterial activity. nih.govresearchgate.net For instance, studies on 2-aryl-quinoline-4-carboxylic acid derivatives have shown that these compounds are suitable for further modifications to develop more potent antibacterial agents. nih.govresearchgate.net One study revealed that derivatives of 2-(naphthalen-2-yl)this compound exhibited promising activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.

Further structure-activity relationship (SAR) studies indicate that introducing basic groups into the quinoline structure can help regulate physicochemical properties and influence potency and spectrum. nih.gov In one study, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated. Compound 5a4 showed significant activity against S. aureus and B. subtilis, while compound 5a7 was most active against E. coli. nih.gov This suggests that different substitutions on the 2-phenyl ring can tune the antibacterial spectrum. The structural modifications generally led to better activity compared to the parent 2-phenyl-quinoline-4-carboxylic acid. nih.gov

Conversely, some studies have shown limitations. For example, this compound itself did not show inhibitory activity against several human intestinal bacteria, including Bifidobacterium bifidum, B. longum, Clostridium perfringens, and E. coli. jmb.or.kr However, hydrazone derivatives of 2-arylthis compound hydrazides demonstrated that compounds with nitro substituents on the arylidene moiety had the most potent antifungal and anti-E. coli activities. nih.gov This highlights that derivatization of the carboxylic acid group is a viable strategy for enhancing antimicrobial potency.

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound | Target Microorganism | Activity/MIC Value | Reference |

|---|---|---|---|

| 5a4 | Staphylococcus aureus | MIC: 64 μg/mL | nih.gov |

| 5a7 | Escherichia coli | MIC: 128 μg/mL | nih.gov |

| 2-(Naphthalen-2-yl)this compound derivative (5a) | Staphylococcus aureus | MIC: 12.50 μg/mL | |

| 2-Arylthis compound hydrazide-hydrazone (Compound 23) | Candida albicans | Comparable to Nystatin | nih.gov |

Anticancer and Antiproliferative Research

The this compound scaffold is a prominent structural motif in the development of anticancer agents. arabjchem.org Its derivatives have been investigated for their ability to inhibit cancer cell growth through various mechanisms, including the disruption of cell migration, inhibition of angiogenesis, and induction of apoptosis. arabjchem.org Research has demonstrated the antiproliferative effects of these compounds across numerous cancer cell lines, such as those for breast, colon, and lung cancer. arabjchem.orgtandfonline.com

For example, certain 2-(1-benzofuran-2-yl) this compound derivatives have shown antiproliferative activity against five different human tumor cell lines. tandfonline.com Similarly, other quinoline derivatives have displayed selective viability reduction in cervical HeLa and mammary MCF7 cancer cells during prolonged incubations. nih.gov Specifically, this compound was among the derivatives showing notable growth inhibition against the MCF7 breast cancer cell line. nih.govresearchgate.net The anticancer potential of this chemical family is often linked to its ability to target specific enzymes and signaling pathways crucial for cancer cell survival and proliferation. arabjchem.orgnih.gov

Inhibition of Specific Enzymes and Pathways

A primary mechanism through which this compound derivatives exert their anticancer effects is by inhibiting human dihydroorotate dehydrogenase (DHODH). arabjchem.orgnih.gov DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of RNA and DNA precursors. nih.gov Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH a key target for anticancer therapies. nih.gov The well-known DHODH inhibitor, brequinar, features a this compound core, which has inspired the development of numerous analogues. acs.org

Inhibition of DHODH by this compound derivatives leads to the depletion of the pyrimidine nucleotide pool within the cell. nih.gov This scarcity of essential building blocks for DNA and RNA synthesis halts cell cycle progression, typically at the S-phase, and ultimately suppresses cell growth. nih.gov The therapeutic potential of this mechanism extends beyond cancer to include treatments for autoimmune disorders and parasitic diseases. nih.gov

Molecular docking studies have elucidated the binding mechanism. The carboxylate group at the 4-position of the quinoline ring is crucial for activity, as it typically forms a salt bridge with an arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47) in the enzyme's active site. nih.govacs.org The rest of the molecule, including the quinoline core and substituents at the 2-position, interacts with a hydrophobic channel in the DHODH binding pocket. nih.gov Some this compound-chalcone hybrids have been shown to occupy a narrow tunnel within the N-terminus of hDHODH, which prevents the cofactor ubiquinone from accessing the redox site. nih.gov

The structure-activity relationship for DHODH inhibition by this compound derivatives is well-defined. The carboxylic acid at the C4-position is considered an essential pharmacophore for binding. acs.orgosti.gov Esterification of this group, for instance, leads to a significant decrease in potency. nih.gov

The substituent at the C2-position plays a critical role in determining inhibitory potency.

Aromaticity : Replacing a cyclohexyl group with a phenyl ring at the C2-position enhances potency. nih.gov

Substitutions on the Phenyl Ring : Modifications to the 2-phenyl group can fine-tune activity. A structure-guided design approach led to the discovery of potent inhibitors by introducing groups capable of forming new hydrogen bonds with residues like T63 and Y356 in the binding pocket. acs.orgosti.gov

Specific Analogues : Compound 41 , a quinoline-based analogue, was found to have an IC₅₀ of 9.71 ± 1.4 nM for DHODH. nih.govacs.org Another analogue, 43 , which forms a water-mediated hydrogen bond with T63, had an IC₅₀ of 26.2 ± 1.8 nM. nih.govacs.org Further optimization by replacing the quinoline core with a 1,7-naphthyridine scaffold (compound 46 ) resulted in a novel hydrogen bond with Y356 and an IC₅₀ of 28.3 ± 3.3 nM. nih.govosti.gov

Chalcone Hybrids : Novel this compound-chalcone hybrids have been developed, with six compounds showing better hDHODH inhibitory activity than the reference drug leflunomide (IC₅₀ values from 0.12 to 0.58 μM). nih.gov

Table 2: DHODH Inhibitory Activity of Selected this compound Derivatives

| Compound | Modification | DHODH IC₅₀ | Reference |

|---|---|---|---|

| Brequinar | Reference Compound | 7.30 ± 3.1 nM | acs.org |

| Compound 41 | Quinoline-based analogue | 9.71 ± 1.4 nM | nih.govacs.org |

| Compound 43 | Forms H-bond with T63 | 26.2 ± 1.8 nM | nih.govacs.org |

| Compound 46 | 1,7-Naphthyridine core | 28.3 ± 3.3 nM | nih.govosti.gov |

| Compound 4d (Chalcone Hybrid) | Chalcone hybrid | 5.0 µM (A375 cell line) | nih.gov |

| Compound 4h (Chalcone Hybrid) | Chalcone hybrid | 6.8 µM (A375 cell line) | nih.gov |

This compound derivatives have also been identified as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a vital role in the epigenetic regulation of gene expression. frontiersin.orgnih.gov The overexpression of certain HDACs is linked to the progression of various cancers, making them a validated target for anticancer drug development. frontiersin.orgnih.gov

In the design of these inhibitors, the 2-substituted phenylthis compound group is typically used as the "cap" moiety. frontiersin.orgnih.gov This part of the molecule interacts with residues at the opening of the HDAC active site, often through hydrophobic interactions. frontiersin.orgnih.gov A linker group, such as phenylpiperazine, connects this cap to a zinc-binding group (ZBG), like hydroxamic acid or a hydrazide, which chelates the zinc ion in the enzyme's catalytic domain. frontiersin.orgnih.gov

Research has led to the development of compounds with selectivity for specific HDAC isoforms. For instance, compound D28 , which incorporates a 2-phenylthis compound cap and a hydroxamic acid ZBG, was identified as a selective HDAC3 inhibitor with an IC₅₀ value of 24.45 µM. frontiersin.orgnih.gov This compound demonstrated potent antiproliferative activity in vitro, inducing G2/M cell cycle arrest and apoptosis in K562 cancer cells. frontiersin.orgnih.gov This selective inhibition of HDAC3 presents a promising avenue for developing targeted cancer therapies. frontiersin.orgnih.gov

HDAC Isoform Selectivity (e.g., HDAC3)

Sirtuin (SIRT3) Inhibition

Beyond the zinc-dependent HDACs, derivatives of this compound have been developed as inhibitors of Sirtuins, which are Class III NAD+-dependent deacetylases. frontiersin.orgnih.gov Specifically, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed and synthesized as novel inhibitors targeting SIRT3, a key mitochondrial deacetylase implicated as a therapeutic target in leukemia. frontiersin.orgnih.gov

A crucial aspect of developing targeted therapies is ensuring selectivity for the intended enzyme to minimize off-target effects. In this context, a lead compound, designated P6 , emerged from a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives. frontiersin.orgnih.gov This molecule demonstrated significant inhibitory selectivity for SIRT3 over the other well-studied Class I sirtuins, SIRT1 and SIRT2. frontiersin.orgnih.gov The IC₅₀ value of P6 against SIRT3 was 7.2 µM, whereas its activity against SIRT1 and SIRT2 was substantially lower, with IC₅₀ values of 32.6 µM and 33.5 µM, respectively. frontiersin.orgnih.gov Molecular docking analyses supported this selectivity, revealing a specific binding pattern for P6 within the active site of SIRT3 compared to SIRT1 and SIRT2. frontiersin.orgnih.gov

Table 2: Sirtuin Selectivity of Molecule P6

| Sirtuin Isoform | IC₅₀ (µM) |

|---|---|

| SIRT3 | 7.2 |

| SIRT1 | 32.6 |

| SIRT2 | 33.5 |

(Data sourced from studies on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives) frontiersin.orgnih.gov

The therapeutic potential of the SIRT3 inhibitor P6 was evaluated through its antiproliferative effects on various cancer cell lines. frontiersin.orgnih.gov The compound showed potent inhibitory activity against a group of mixed-lineage leukemia (MLLr) cell lines. frontiersin.orgnih.gov In colony formation assays, P6 effectively suppressed the growth of THP-1, MOLM-13, SEM, and MV4-11 leukemic cells in a dose-dependent manner. frontiersin.org The THP-1 cell line was particularly sensitive, with its colony-forming ability being significantly inhibited at low concentrations of P6. frontiersin.org These findings establish this class of this compound derivatives as promising lead compounds for developing therapies targeting leukemia. frontiersin.orgnih.gov

Selectivity over other Sirtuins (e.g., SIRT1, SIRT2)

Alkaline Phosphatase (AP) Inhibition

The this compound scaffold has proven to be highly potent for the development of alkaline phosphatase (AP) inhibitors. rsc.orgrsc.orgresearchgate.net APs are a group of enzymes that play roles in various physiological processes, and their abnormal expression is linked to several diseases. mdpi.com There are four main AP isozymes in humans: three are tissue-specific (placental AP - PLAP, germ cell AP - GCAP, and intestinal AP - IAP), and one is tissue-nonspecific (TNAP), found in bone, liver, and kidneys. researchgate.netnih.gov

Derivatives of this compound have demonstrated remarkable and, in some cases, selective inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP). rsc.orgrsc.orgrsc.org In a study evaluating a diverse range of these derivatives, most of the tested compounds showed significant inhibition against h-TNAP, as well as h-IAP and h-PLAP. rsc.orgresearchgate.net

One derivative, compound 3j , was identified as a particularly potent inhibitor of h-TNAP, with an IC₅₀ value of 22 ± 1 nM. rsc.orgrsc.org Kinetic studies revealed that compound 3j acts as an uncompetitive inhibitor of h-TNAP. rsc.org In contrast, another derivative, 3e , emerged as a lead candidate against h-IAP and h-PLAP, with IC₅₀ values of 34 ± 10 nM and 82 ± 10 nM, respectively, showcasing the potential for developing isoform-selective inhibitors from this chemical scaffold. rsc.org

Table 3: Inhibitory Activity of this compound Derivatives Against Human AP Isozymes

| Compound | h-TNAP IC₅₀ (nM) | h-IAP IC₅₀ (nM) | h-PLAP IC₅₀ (nM) |

|---|---|---|---|

| 3j | 22 ± 1 | - | - |

| 3e | - | 34 ± 10 | 82 ± 10 |

(Data sourced from studies evaluating a series of this compound derivatives) rsc.org

Inhibition of Human Intestinal AP (h-IAP) and Placental AP (h-PLAP)

Derivatives of this compound have been identified as potent inhibitors of various alkaline phosphatase (AP) isozymes, including human intestinal AP (h-IAP) and human placental AP (h-PLAP). rsc.org In one study, a series of synthesized this compound derivatives showed significant inhibitory activity against these tissue-specific enzymes. rsc.org Among the tested compounds, derivative 3e emerged as a particularly strong inhibitor against both h-IAP and h-PLAP, with IC50 values of 34 ± 10 nM and 82 ± 10 nM, respectively. rsc.orgresearchgate.net Another compound, 3j , also demonstrated notable inhibition of h-IAP. rsc.org The inhibitory potential of these compounds against h-PLAP was found to be significantly higher than that of levamisole, a standard inhibitor. rsc.org Molecular modeling studies, using homology models based on the h-PLAP structure, have been employed to understand the binding interactions of these potent inhibitors. rsc.orgresearchgate.net These findings highlight the potential of the this compound scaffold in developing effective alkaline phosphatase inhibitors. rsc.orgrsc.org

Inhibition of Human Germ Cell AP (h-GCAP)

The inhibitory activity of this compound derivatives also extends to human germ cell alkaline phosphatase (h-GCAP). rsc.org Research has shown that specific derivatives can act as potent inhibitors of this isozyme. rsc.orgresearchgate.net For instance, compound 3a was identified as a potent h-GCAP inhibitor with an IC50 value of 150 ± 70 nM. rsc.orgresearchgate.net Another derivative, compound 3i , also exhibited extremely high inhibitory potential against h-GCAP with an IC50 value of 0.29 ± 0.11 µM. rsc.org The inhibitory effect of these compounds was substantially greater than that of L-phenylalanine, which is used as a positive control for GCAP inhibition. rsc.org Specifically, the inhibition by compounds 3a and 3i was found to be approximately 2000-fold and 1037-fold higher, respectively, than that of L-phenylalanine. rsc.org

Table 1: Inhibition of Human Alkaline Phosphatase (AP) Isozymes by this compound Derivatives

| Compound | h-IAP IC50 (nM) | h-PLAP IC50 (nM) | h-GCAP IC50 (nM) | Source |

| 3a | - | - | 150 ± 70 | rsc.orgresearchgate.net |

| 3e | 34 ± 10 | 82 ± 10 | - | rsc.orgresearchgate.net |

| 3i | - | - | 290 ± 110 | rsc.org |

| L-phenylalanine (Control) | 100,000 ± 3,000 | - | 301,000 ± 5,000 | rsc.org |

| Levamisole (Control) | - | 120,000 ± 3,000 | - | rsc.org |

Kinetic Studies of AP Inhibition

Kinetic studies have been performed to elucidate the mechanism by which this compound derivatives inhibit alkaline phosphatases. For the highly potent inhibitor of h-IAP, compound 3e , enzyme kinetic studies revealed a competitive mode of inhibition. rsc.org This suggests that the inhibitor binds to the active site of the enzyme, competing with the substrate. dntb.gov.ua The competitive inhibition by compound 3e is thought to be due to its ability to form a hydrogen bond with the catalytic amino acid Ser92 and to bind a zinc metal ion in the active site. rsc.org In contrast, kinetic analyses of other inhibitors have shown different mechanisms, such as non-competitive or mixed-type inhibition, for other AP isozymes like TNAP and PLAP. rsc.orgdntb.gov.ua For example, a separate study on a different class of inhibitors identified a competitive mechanism through the analysis of Lineweaver-Burk plots. mdpi.com In silico predictions have also been used to explore the potential competitive, non-competitive, or uncompetitive inhibitory effects of various compounds on human AP isozymes. mdpi.com

TACE Inhibitory Activity

Research has indicated that derivatives of this compound possess inhibitory activity against Tumor Necrosis Factor-α-Converting Enzyme (TACE). researchgate.net A study involving the synthesis of novel this compound derivatives reported that these compounds were evaluated for their TACE inhibitory activity. The results were positive, with docking studies suggesting that the synthesized compounds have a potent ability to inhibit TACE. researchgate.net

STAT3 Inhibition

The this compound scaffold is a key component in the development of inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a validated target in cancer therapy. ingentaconnect.combenthamdirect.com Through virtual screening, 2-phenylthis compound (5a ) was identified as a small molecule inhibitor of the STAT3 SH2 domain, with a Ki value of 17.53 μM. ingentaconnect.combenthamdirect.com This initial finding led to the synthesis of various derivatives, including esters and amides, to improve potency and selectivity. ingentaconnect.com Among these, compounds 5c and 9b showed the most potent inhibitory activity and good selectivity. ingentaconnect.combenthamdirect.com Further research focusing on fragment-based drug design utilized the 2-phenylthis compound amide fragment to develop new STAT3 inhibitors. nih.gov One such compound, YHO-1701 , which contains the this compound core, has demonstrated antitumor activity by inhibiting STAT3. nih.gov

Cytotoxicity Studies in Cancer Cell Lines

Derivatives of this compound have been extensively evaluated for their cytotoxic effects against various human cancer cell lines. neuroquantology.com Studies have demonstrated that these compounds can possess significant growth inhibition capacities. wiley.com For instance, this compound itself showed remarkable growth inhibition against the mammary cancer cell line MCF7. wiley.com

Hybrid molecules combining the this compound structure with other pharmacophores, such as chalcones, have also been developed and tested. Two such hybrids, 9i and 9j , were found to be potent cytotoxic agents against a panel of cancer cells, with GI50 values ranging from 0.3 to 52 μM. nih.gov These compounds were particularly effective against non-small cell lung cancer and chronic myeloid leukemia cell lines. nih.gov

Other research has focused on synthesizing novel furan-quinoline coupled triazoles. openmedicinalchemistryjournal.com In this series, compounds 7a , 7b , 7c , and 7k exhibited potent cytotoxic activity against the melanoma cell line A375 and the breast cancer cell line MDA-MB-231. openmedicinalchemistryjournal.com The development of new cytotoxic agents based on the 2-aminobenzamide scaffold incorporating a quinoline-4-carboxamide structure also showed moderate to good effects against A549, HCT116, and HT-29 cancer cell lines. researchgate.net

Table 2: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

| Compound | Cell Line | Activity | IC50 / GI50 (µM) | Source |

| 7a | A375 (Melanoma) | Cytotoxic | 2.9 (µg/ml) | openmedicinalchemistryjournal.com |

| MDA-MB-231 (Breast) | Cytotoxic | 6.2 (µg/ml) | openmedicinalchemistryjournal.com | |

| 7b | A375 (Melanoma) | Cytotoxic | 4.0 (µg/ml) | openmedicinalchemistryjournal.com |

| MDA-MB-231 (Breast) | Cytotoxic | 9.5 (µg/ml) | openmedicinalchemistryjournal.com | |

| 7c | A375 (Melanoma) | Cytotoxic | 7.8 (µg/ml) | openmedicinalchemistryjournal.com |

| MDA-MB-231 (Breast) | Cytotoxic | 11.3 (µg/ml) | openmedicinalchemistryjournal.com | |

| 7k | A375 (Melanoma) | Cytotoxic | 5.1 (µg/ml) | openmedicinalchemistryjournal.com |

| MDA-MB-231 (Breast) | Cytotoxic | 7.3 (µg/ml) | openmedicinalchemistryjournal.com | |

| 9i | A549 (Lung) | Cytotoxic | 1.91 | nih.gov |

| K-562 (Leukemia) | Cytotoxic | 2.51 | nih.gov | |

| 9j | A549 (Lung) | Cytotoxic | 5.29 | nih.gov |

| K-562 (Leukemia) | Cytotoxic | 4.97 | nih.gov | |

| This compound | MCF7 (Breast) | Growth Inhibition | - | wiley.com |

Antiviral Activity (e.g., Anti-HIV, Vesicular Stomatitis Virus)

The this compound scaffold is recognized for its potential in developing agents with broad-spectrum antiviral activity. nih.gov Research has led to the discovery of diaryl ether-substituted 4-quinolinecarboxylic acid analogues with potent ability to inhibit the replication of viruses such as Vesicular Stomatitis Virus (VSV) and influenza. nih.gov One promising lead compound, C44 (6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)this compound), exhibited an EC50 of 1.9 nM against VSV. nih.gov

The mechanism for this antiviral action is the inhibition of a host cell enzyme, human dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines essential for viral RNA and DNA replication. nih.gov By targeting a host factor, this approach may reduce the risk of developing resistant viral strains. nih.gov Another study identified a nontoxic quinoline carboxylic acid that could reverse the inhibition of cellular mRNA nuclear export caused by viral proteins, such as the NS1 protein of the influenza virus and the M protein of VSV. rupress.org This reversal allows for the expression of host antiviral factors. rupress.org

In the context of anti-HIV research, new 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives have been synthesized and evaluated. brieflands.com These compounds displayed antiviral activity with EC50 values in the range of 75 to 150 µM, showing no significant cytotoxicity. brieflands.com While some quinoline derivatives with keto-enol linkers, a potential pharmacophore for HIV-integrase inhibitors, were found to be inactive, the introduction of a 2,4-dinitrophenylhydrazide group restored substantial anti-HIV integrase activity in certain structures.

Antimalarial Activity

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with this compound derivatives showing significant promise.

In Vitro and In Vivo Studies:

New analogues of the antimalarial compound DDD107498, which are derivatives of this compound, have been synthesized and tested for their in vitro activity against both chloroquine-sensitive (NF54) and multiresistant (K1) strains of Plasmodium falciparum. nih.gov

Several of these newly synthesized compounds demonstrated promising antiplasmodial activity and selectivity. nih.gov One compound, in particular, showed a significant reduction in parasitemia (98.1%) in mice infected with Plasmodium berghei and doubled the survival time compared to the control group. nih.gov

Another study focused on quinoline-4-carboxamides, which were identified from a phenotypic screen against the blood stage of P. falciparum (3D7). researchgate.net While the initial hits had moderate potency and suboptimal physicochemical properties, optimization led to molecules with low nanomolar in vitro potency. researchgate.net

Specifically, 6-fluoro-2-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide exhibited high antiplasmodial activity in vitro (IC50 ≤ 0.0029 µM) and in vivo (99.6% activity). researchgate.net

Research has also shown that the presence of a tertiary amino group in the 4-position of the quinoline ring resulted in equal activity against both sensitive and resistant strains, whereas a secondary amino group was more effective against the sensitive strain. researchgate.net

A one-pot, three-component green synthesis approach using microwave irradiation yielded this compound derivatives, with one compound showing an IC50 value of 0.12 µM/mL against tested P. falciparum strains. nih.gov

Mechanism of Action:

The promising derivative, cabamiquine (DDD-107498), a quinoline-4-carboxamide, has been found to inhibit the translation elongation factor 2 (PfEF2), a critical component of protein synthesis in the parasite. researchgate.net

Structure-Activity Relationship (SAR):

The development of various 2-aryl/heteroaryl-quinoline-4-carboxylic acids has been a focus of research, with in-silico studies indicating their potential as antimalarial agents. ijcps.org

Modifications at the C-2 and 4-positions of the quinoline ring have been explored to enhance antimalarial efficacy. researchgate.net

| Compound/Derivative | Activity | Details |

| This compound analogue | Antiplasmodial | 98.1% reduction in parasitemia in P. berghei infected mice. nih.gov |

| 6-fluoro-2-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide | Antiplasmodial | IC50 ≤ 0.0029 µM (in vitro); 99.6% activity (in vivo). researchgate.net |

| This compound derivative (green synthesis) | Antiplasmodial | IC50 of 0.12 µM/mL against P. falciparum. nih.gov |

| Cabamiquine (DDD-107498) | Antiplasmodial | Inhibits parasite protein synthesis by targeting PfEF2. researchgate.net |

Anti-inflammatory and Antioxidant Effects

This compound derivatives have also been investigated for their potential to combat inflammation and oxidative stress.

Anti-inflammatory Effects:

Studies have shown that this compound and its derivatives possess appreciable anti-inflammatory properties. nih.gov In lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, these compounds exhibited significant anti-inflammatory activity, comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without causing cytotoxicity. nih.gov

A synthetic quinoline derivative, 2-(4-Methoxyphenyl)benzo[h]this compound (QC), which combines structural elements of naproxen and tomoxiprole, demonstrated potent anti-inflammatory effects in a xylene-induced ear edema test in mice, with its activity potentially mediated through the inhibition of cyclooxygenase-2 (COX-2). semanticscholar.org

Another substituted quinoline carboxylic acid, CL 306 ,293, suppressed inflammation and joint destruction in animal models of adjuvant arthritis. nih.gov Its mechanism appears to be distinct from NSAIDs, as it did not affect cyclooxygenase or lipoxygenase activities but rather down-regulated T-cell function. nih.gov

The compound 2-(1H-indol-3-yl)this compound has also been suggested to have anti-inflammatory properties, though the exact mechanisms require further investigation.

Antioxidant Effects:

Research into the antioxidant properties of this compound derivatives has yielded mixed results. One study reported that while having anti-inflammatory effects, the tested quinoline derivatives lacked DPPH radical scavenging capacity compared to ascorbic acid. nih.gov

However, other studies have shown that modifying isatin to produce this compound derivatives can enhance antioxidant activity. ui.ac.idui.ac.id For example, 2-methylthis compound and 2-(4-methylphenyl)this compound showed inhibition percentages of approximately 30.25% and 40.43%, respectively, in a DPPH assay. ui.ac.idui.ac.id

Furthermore, 4-thio derivatives of quinoline have been found to exhibit pronounced antiradical and antioxidant effects, suggesting they can act as preventive antioxidants. ukrbiochemjournal.orgnih.gov

| Compound/Derivative | Effect | Key Findings |

| This compound | Anti-inflammatory | Appreciable anti-inflammatory affinity in LPS-induced inflammation in macrophages. nih.gov |

| 2-(4-Methoxyphenyl)benzo[h]this compound (QC) | Anti-inflammatory | High anti-inflammatory effect, likely through COX-2 inhibition. semanticscholar.org |

| CL 306 ,293 | Anti-inflammatory | Suppressed inflammation and joint destruction in adjuvant arthritis models. nih.gov |

| 2-methylthis compound | Antioxidant | 30.25% inhibition in DPPH assay. ui.ac.idui.ac.id |

| 2-(4-methylphenyl)this compound | Antioxidant | 40.43% inhibition in DPPH assay. ui.ac.idui.ac.id |

| 4-thio derivatives of quinoline | Antioxidant | Pronounced antiradical and antioxidant effects. ukrbiochemjournal.orgnih.gov |

Other Biological Activities

Beyond their antimalarial and anti-inflammatory potential, quinoline-4-carboxylic acids have been explored for other important biological applications.

Derivatives of this compound have been identified as antagonists of neurokinin (NK) receptors, which are involved in various physiological and pathological processes.

NK-3 Receptor Antagonism:

A series of 2-(4-biphenylyl)quinoline-4-carboxylates and carboxamides were synthesized and screened for their ability to antagonize the human neurokinin-3 (hNK-3) receptor. nih.govresearchgate.net

Several of these compounds showed considerable antagonistic effects, with 6-bromo-2-(4-biphenylyl)this compound being the most prominent antagonist in one study. nih.gov

The 4-quinolinecarboxamide framework has been a key structural motif in the design of potent and selective non-peptide NK-3 receptor antagonists. acs.org For instance, (R)-N-[α-(methoxycarbonyl)benzyl]-2-phenylquinoline-4-carboxamide (SB 218795) emerged as a potent compound with a Ki of 13 nM in binding assays using cells expressing the hNK-3 receptor. acs.org

Pavinetant, an amide derived from 3-[(methanesulfonyl)amino]-2-phenylthis compound, is another neurokinin-3 receptor antagonist that has been investigated for potential therapeutic applications. ebi.ac.uk

The this compound scaffold is also being utilized in the development of targeted drug delivery systems, particularly for liver-specific delivery.

ASGPR-Targeted Delivery:

The asialoglycoprotein receptor (ASGPR) is highly expressed on the surface of hepatocytes, making it an ideal target for delivering therapeutic agents to liver cells. publichealthtoxicology.com

Researchers have developed and evaluated 3-hydroxythis compound derivatives for their potential in ASGPR-targeted drug delivery. publichealthtoxicology.com

These derivatives have shown strong binding affinity to ASGPR, with KD values in the nanomolar range (0.1–30 nM), which is significantly higher than the affinity of native ligands like N-acetylgalactosamine. publichealthtoxicology.com

This suggests that quinoline-4-carboxylic acids could serve as efficient and more readily available alternatives to traditional ligands for vectoring drugs to hepatocytes. publichealthtoxicology.com

A novel triantennary galactose-conjugated quinoline derivative has also been synthesized, demonstrating a 17-fold higher binding affinity to the isolated ASGPR-H1-CRD protein receptor compared to D-galactose. researchgate.net

| Application | Compound/Derivative | Key Findings |

| Neurokinin Receptor Antagonism | 6-bromo-2-(4-biphenylyl)this compound | Prominent hNK-3 receptor antagonist. nih.gov |

| Neurokinin Receptor Antagonism | (R)-N-[α-(methoxycarbonyl)benzyl]-2-phenylquinoline-4-carboxamide (SB 218795) | Potent hNK-3 receptor antagonist (Ki = 13 nM). acs.org |

| Targeted Drug Delivery | 3-hydroxythis compound derivatives | Strong binding affinity to ASGPR (KD = 0.1–30 nM). publichealthtoxicology.com |

| Targeted Drug Delivery | Triantennary galactose-conjugated quinoline derivative | 17-fold higher binding affinity to ASGPR-H1-CRD than D-galactose. researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have proven to be invaluable in the scientific exploration of quinoline-4-carboxylic acid and its derivatives. These computational approaches offer profound insights into how these compounds interact with biological targets, thereby guiding the rational design of novel and more effective therapeutic agents. Through the prediction of molecular properties, simulation of ligand-protein binding, and clarification of structure-activity relationships, these in silico methods significantly accelerate the drug discovery and development pipeline.

Degradation and Environmental Fate Studies

Microbial Degradation Pathways (e.g., Microbacterium sp.)

The biodegradation of quinoline-4-carboxylic acid has been a subject of scientific inquiry, with studies focusing on its metabolism by various microorganisms. Soil enrichment cultures have successfully isolated bacteria capable of utilizing this compound as their sole source of carbon and energy. nih.gov Among these, a strain identified as Microbacterium sp. H2 has been a key organism in elucidating the degradation pathway. nih.gov

Research has shown that Microbacterium sp. can metabolize this compound, leading to the formation of several intermediate compounds. nih.gov In wild-type Microbacterium sp. H2, one of the identified metabolites is 8-hydroxycoumarin-4-carboxylic acid. nih.gov Further investigation using mutants of Microbacterium sp. H2, induced with N-methyl-N'-nitro-N-nitrosoguanidine, has provided deeper insight into the metabolic sequence. nih.govnih.gov These mutant strains were found to accumulate additional metabolites that are intermediates in the degradation pathway. nih.gov

The microbial degradation of this compound by Microbacterium sp. proceeds through the formation of several key intermediates. Analysis of cultures of both wild-type and mutant strains of Microbacterium sp. H2 has led to the isolation and identification of these degradation products. nih.govnih.gov

One of the primary metabolites identified is 2-oxo-1,2-dihydrothis compound . nih.govnih.gov This compound was found to accumulate in cultures of mutant Microbacterium sp. strains. nih.gov Another significant intermediate is 8-hydroxycoumarin-4-carboxylic acid (also referred to as 8-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylic acid), which was detected in cultures of the wild-type Microbacterium sp. H2 and also in mutant strains. nih.govnih.gov The pathway continues with the formation of 2,3-dihydroxyphenyl-succinic acid , which was identified in studies involving mutants of Microbacterium sp. H2. nih.gov The identification of these compounds provides a framework for understanding the step-wise enzymatic breakdown of the this compound molecule by this bacterium.

Table 1: Metabolites from the Degradation of this compound by Microbacterium sp. **

| Metabolite Name | Identification Source |

| 2-oxo-1,2-dihydrothis compound | Found in cultures of mutant Microbacterium sp. H2. nih.govnih.gov |

| 8-hydroxycoumarin-4-carboxylic acid | Isolated from wild-type Microbacterium sp. H2 and mutant strains. nih.govnih.gov |

| 2,3-dihydroxyphenyl-succinic acid | Identified in cultures of mutant Microbacterium sp. H2. nih.gov |

Future Directions and Research Gaps

Development of Selective Inhibitors with Enhanced Potency

A primary focus of future research is the design of quinoline-4-carboxylic acid derivatives with improved potency and selectivity for their intended biological targets. This involves a deep understanding of structure-activity relationships (SAR) to guide the rational design of new analogues.

One promising approach involves the development of selective inhibitors for specific enzyme isoforms. For instance, researchers have designed and synthesized a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent inhibitors of Sirtuin 3 (SIRT3). frontiersin.orgnih.gov Among these, compound P6 demonstrated significant inhibitory selectivity for SIRT3 over SIRT1 and SIRT2. frontiersin.orgnih.gov This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. Molecular docking studies have been instrumental in revealing the specific binding patterns that confer this selectivity. frontiersin.orgnih.gov

Another area of intense investigation is the development of inhibitors for dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. nih.govacs.orgnih.gov Structure-guided design has led to the discovery of potent quinoline-based analogues, with some compounds exhibiting IC50 values in the low nanomolar range. nih.govacs.org For example, compound 41 was identified as a potent DHODH inhibitor with an IC50 of 9.71 ± 1.4 nM. nih.govacs.org The co-crystal structure of a similar analogue, 43 , with DHODH revealed a novel water-mediated hydrogen bond interaction, providing valuable insights for further optimization. nih.govacs.org

The development of highly potent inhibitors of alkaline phosphatases (APs) is also an active area of research. A diverse range of this compound derivatives has been synthesized and evaluated, with some compounds showing remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP). rsc.orgresearchgate.net For example, compound 3j was identified as a potent inhibitor of h-TNAP with an IC50 value of 22 ± 1 nM. rsc.orgresearchgate.net

Exploration of Novel Biological Targets

The versatility of the this compound scaffold allows for its application against a wide array of biological targets beyond those already established. The exploration of novel targets is a key future direction that could lead to treatments for a broader range of diseases.

Recent studies have identified this compound derivatives as inhibitors of histone deacetylases (HDACs), a class of enzymes involved in the regulation of gene expression. frontiersin.org Specifically, compound D28 was identified as an HDAC3 selective inhibitor with potent in vitro anticancer activity. frontiersin.org This opens up new avenues for the development of epigenetic-based therapies.